Dexverapamil Hydrochloride, a dextro-(d-) stereoisomer of verapamil, has been studied for its potential as a multidrug-resistance (MDR) reversal agent due to its reduced cardiac toxicity compared to the racemic mixture of verapamil1. The interest in dexverapamil stems from its ability to modulate P-glycoprotein-mediated drug resistance, which is a significant barrier in the treatment of various cancers23. This comprehensive analysis will delve into the mechanism of action of dexverapamil and its applications in clinical settings, supported by relevant case studies and research findings.
Dexverapamil functions as a competitive inhibitor of the P-glycoprotein (Pgp) efflux pump, which is known to contribute to multidrug resistance in cancer cells by actively transporting anticancer drugs out of the cells, thereby reducing their efficacy3. By inhibiting Pgp, dexverapamil increases the intracellular concentration of chemotherapeutic agents, potentially enhancing their cytotoxic effects on cancer cells. The studies have shown that dexverapamil can achieve plasma concentrations within the effective range for Pgp inhibition in vitro, suggesting its potential for clinical use3.
In a Phase I/II trial, dexverapamil was combined with vinblastine in patients with advanced renal cell carcinoma (RCC) after resistance to vinblastine alone was demonstrated1. The study aimed to determine the feasibility of achieving desired blood levels of dexverapamil with less toxicity. Although no partial or complete responses were observed, the trial highlighted the tolerability of dexverapamil and its suitability for further clinical trials in malignancies other than RCC to achieve MDR reversal1.
A Phase II study evaluated the effect of adding dexverapamil to an anthracycline-containing regimen in patients with metastatic breast cancer who had progressed on the same regimen2. The study found two partial responses and two cases of stable disease, indicating a potential benefit. However, the intrinsic cardiotoxicity of dexverapamil, including hypotension and congestive heart failure, was noted, suggesting that other agents might be more suitable for future studies2.
In a Phase I and pharmacokinetic study, dexverapamil was administered with EPOCH chemotherapy to patients with relapsed or refractory lymphoma or sarcoma3. The study determined the maximum-tolerated dose and observed that dexverapamil increased the hematopoietic toxicity of EPOCH, which was mild and reversible. The recommended dose of dexverapamil with EPOCH was established, and the study concluded that dexverapamil should be considered for further investigation3.
Research into the solubility of dexverapamil revealed that it exhibits self-association in aqueous solutions, which is believed to be due to the self-association of cationic dexverapamil4. This property could have implications for its formulation and delivery in pharmaceutical applications, as self-association affects the drug's solubility and, consequently, its bioavailability4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: